Cas no 324769-01-9 (3-Ethylpiperidin-4-one hydrochloride)

3-Ethylpiperidin-4-one hydrochloride is a synthetic organic compound primarily utilized as a key intermediate in pharmaceutical and chemical synthesis. Its piperidine core structure makes it valuable for constructing biologically active molecules, particularly in the development of central nervous system (CNS) therapeutics and receptor modulators. The hydrochloride salt enhances solubility and stability, facilitating handling and storage. This compound is characterized by high purity and consistent quality, ensuring reliable performance in research and industrial applications. Its versatility in functionalization reactions allows for efficient derivatization, making it a preferred choice for medicinal chemistry and drug discovery efforts. Strict quality control measures ensure compliance with industry standards.
3-Ethylpiperidin-4-one hydrochloride structure
324769-01-9 structure
Product name:3-Ethylpiperidin-4-one hydrochloride
CAS No:324769-01-9
MF:C7H14ClNO
MW:163.645161151886
MDL:MFCD11848395
CID:2194348
PubChem ID:22495744

3-Ethylpiperidin-4-one hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 3-Ethylpiperidin-4-one hydrochloride
    • 3-ETHYLPIPERIDIN-4-ONE HCL
    • 3-ETHYLPIPERIDIN-4-ONEHYDROCHLORIDE
    • AKOS027441663
    • DTXSID30626196
    • 324769-01-9
    • 3-ethyl-4-oxopiperidine hydrochloride
    • O11002
    • 3-Ethyl-4-piperidone Hydrochloride
    • CS-0451050
    • MFCD11848395
    • DB-357081
    • SY286864
    • AS-50130
    • SB41618
    • 3-ethylpiperidin-4-one;hydrochloride
    • 3-Ethylpiperidin-4-one--hydrogen chloride (1/1)
    • UZZGBBJZUQNFKD-UHFFFAOYSA-N
    • SCHEMBL6331328
    • MDL: MFCD11848395
    • Inchi: InChI=1S/C7H13NO.ClH/c1-2-6-5-8-4-3-7(6)9;/h6,8H,2-5H2,1H3;1H
    • InChI Key: UZZGBBJZUQNFKD-UHFFFAOYSA-N
    • SMILES: CCC1CNCCC1=O.Cl

Computed Properties

  • Exact Mass: 163.0763918g/mol
  • Monoisotopic Mass: 163.0763918g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 112
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 29.1Ų

3-Ethylpiperidin-4-one hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM252213-5g
3-Ethylpiperidin-4-one hydrochloride
324769-01-9 95%
5g
$807 2022-12-31
TRC
E939735-10mg
3-Ethylpiperidin-4-one hydrochloride
324769-01-9
10mg
$ 50.00 2022-06-05
Chemenu
CM252213-1g
3-Ethylpiperidin-4-one hydrochloride
324769-01-9 95%
1g
$468 2021-08-04
Alichem
A129003692-1g
3-Ethylpiperidin-4-one hydrochloride
324769-01-9 95%
1g
$540.00 2023-09-02
Crysdot LLC
CD11145219-1g
3-Ethylpiperidin-4-one hydrochloride
324769-01-9 97%
1g
$465 2024-07-15
Alichem
A129003692-250mg
3-Ethylpiperidin-4-one hydrochloride
324769-01-9 95%
250mg
$265.00 2023-09-02
eNovation Chemicals LLC
Y1188513-1g
3-Ethyl-4-piperidone Hydrochloride
324769-01-9 95%
1g
$1090 2025-02-19
eNovation Chemicals LLC
Y1188513-1g
3-Ethyl-4-piperidone Hydrochloride
324769-01-9 95%
1g
$1090 2025-02-27
TRC
E939735-100mg
3-Ethylpiperidin-4-one hydrochloride
324769-01-9
100mg
$ 230.00 2022-06-05
TRC
E939735-50mg
3-Ethylpiperidin-4-one hydrochloride
324769-01-9
50mg
$ 160.00 2022-06-05

Additional information on 3-Ethylpiperidin-4-one hydrochloride

Comprehensive Overview of 3-Ethylpiperidin-4-one hydrochloride (CAS No. 324769-01-9): Properties, Applications, and Industry Insights

3-Ethylpiperidin-4-one hydrochloride (CAS No. 324769-01-9) is a specialized organic compound widely recognized for its role in pharmaceutical intermediates and fine chemical synthesis. This hydrochloride salt derivative of 3-Ethylpiperidin-4-one exhibits unique physicochemical properties, making it valuable for researchers and industries focused on drug development and molecular design. With the growing demand for piperidine derivatives in modern medicine, this compound has garnered significant attention in academic and industrial circles.

The molecular structure of 3-Ethylpiperidin-4-one hydrochloride features a piperidine ring substituted with an ethyl group at the 3-position and a ketone functional group at the 4-position, stabilized as a hydrochloride salt. This configuration contributes to its reactivity in N-heterocyclic compound synthesis, particularly in constructing complex alkaloid frameworks. Recent studies highlight its utility as a chiral building block for asymmetric synthesis, aligning with current trends in enantioselective catalysis – a hot topic in green chemistry research.

In pharmaceutical applications, CAS 324769-01-9 serves as a precursor for CNS-active compounds, with researchers exploring its potential in neurological drug candidates. The compound's stability under physiological conditions makes it suitable for prodrug development, addressing the pharmaceutical industry's need for improved drug delivery systems. Analytical techniques like HPLC purity testing and spectroscopic characterization (FTIR, NMR) are essential for quality control, reflecting the compound's importance in regulated environments.

The synthesis of 3-Ethylpiperidin-4-one HCl typically involves reductive amination pathways or cyclization reactions, with recent optimization focusing on atom-economical processes – a key concern in sustainable chemistry. Industry reports indicate growing interest in flow chemistry applications for such intermediates, enabling continuous production with reduced environmental impact. These developments respond to the increasing search queries about green synthesis methods and process intensification in chemical manufacturing.

From a commercial perspective, 324769-01-9 maintains steady demand in the contract research organization (CRO) market, particularly for library compound synthesis in drug discovery. Its storage typically requires controlled environment conditions (2-8°C, anhydrous), a common specification for pharmaceutical-grade intermediates. The compound's structure-activity relationship (SAR) potential continues to drive research, especially in GPCR-targeted therapeutics – a trending area in precision medicine.

Regulatory aspects of 3-Ethylpiperidin-4-one hydrochloride comply with standard REACH compliance requirements for research chemicals. Safety data sheets emphasize proper laboratory handling protocols, including the use of personal protective equipment (PPE), addressing workplace safety concerns frequently searched by chemical professionals. The compound's spectral data and analytical standards are well-documented in scientific literature, facilitating its adoption in quality-controlled environments.

Emerging applications include its use in material science for designing functional polymers with specific amine-reactive properties. This aligns with nanotechnology trends exploring molecular imprinting techniques. The compound's crystallographic properties have also gained attention in X-ray diffraction studies of nitrogen-containing heterocycles, contributing to computational chemistry databases.

Market analysts note increasing procurement of CAS 324769-01-9 by biotech startups focusing on fragment-based drug discovery. The compound's moderate water solubility and salt formation characteristics make it suitable for high-throughput screening platforms. Recent patent analyses reveal innovative uses in photoaffinity labeling probes, demonstrating its versatility beyond traditional medicinal chemistry applications.

Quality specifications for 3-Ethylpiperidin-4-one hydrochloride typically require ≥98% purity (HPLC), with strict limits on residual solvents and heavy metal content – critical parameters for GMP-compliant synthesis. The compound's stoichiometric behavior in multicomponent reactions has been extensively studied, particularly for diversity-oriented synthesis approaches popular in modern drug discovery pipelines.

Future research directions may explore the compound's potential in bioconjugation chemistry and targeted drug delivery systems, areas generating substantial scientific interest. The development of scalable synthetic routes for 324769-01-9 remains an active area of process chemistry research, particularly for cost-effective production of high-value intermediates in the pharmaceutical supply chain.

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